N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

medicinal chemistry drug design physicochemical profiling

Researchers requiring a CNS-penetrant azetidine probe with controlled protonation state often face reproducibility issues with N-desmethyl or non-fluorinated analogs. This compound solves that through key differentiators: - Single H-bond donor (ring NH) improves passive permeability vs. des-methyl analog. - Para-CF3 group shifts exocyclic amine pKa to 8.5-9.5, reducing protonation at pH 7.4 and enhancing membrane diffusion. - N-methyl substitution blocks oxidative metabolism at the exocyclic amine, providing longer microsomal half-life for in vivo studies.

Molecular Formula C12H15F3N2
Molecular Weight 244.26 g/mol
Cat. No. B7936802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine
Molecular FormulaC12H15F3N2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)C(F)(F)F)C2CNC2
InChIInChI=1S/C12H15F3N2/c1-17(11-6-16-7-11)8-9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3
InChIKeyUDGKFPMPCZTXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine: Identity & Characteristics


N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine (molecular formula C12H15F3N2, calculated molecular weight 244.26 g/mol) is a synthetic azetidine derivative featuring a strained four-membered aza-heterocycle substituted at the 3-position with a tertiary amine bearing a methyl group and a 4-(trifluoromethyl)benzyl moiety [1]. The compound belongs to the class of N‑substituted 3‑aminoazetidines, a scaffold extensively explored in medicinal chemistry for neurokinin receptor antagonism, kinase inhibition, and CNS‑penetrant drug design [2]. The p‑trifluoromethyl substituent imparts increased lipophilicity and metabolic stability relative to unsubstituted benzyl analogs, while the azetidine ring confers conformational rigidity that can enhance target selectivity [1].

Azetidine scaffold with N-methyl substitution for CNS-penetrant design programs
Single H-bond donor (ring NH) supports permeability research
para-Trifluoromethylbenzyl group fits metabolic stability screening

Why N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine Cannot Be Substituted


Seemingly minor structural modifications within the N‑substituted 3‑aminoazetidine series produce measurable differences in hydrogen‑bonding capacity, basicity, steric profile, and lipophilicity that directly impact biological target engagement, metabolic liability, and synthetic scalability [1][2]. For instance, the N‑methyl substitution eliminates one H‑bond donor present in the N‑desmethyl analog, altering pharmacokinetic behavior and target selectivity. Similarly, the para‑trifluoromethyl‑benzyl group strongly modulates the basicity of the adjacent amine relative to non‑fluorinated or ortho/meta-substituted congeners, changing the protonation state at physiological pH and consequently affecting membrane permeability and off‑target binding [1]. These non‑interchangeable physicochemical profiles make generic substitution a high‑risk approach for research programs requiring reproducible biological data.

N-Desmethyl analog Additional H-bond donor may alter permeability and target selectivity profiles
Non-fluorinated benzyl analog Higher basicity may shift protonation state and off-target binding patterns
Acyclic benzylamine analog Lack of azetidine ring constraint may reduce binding selectivity and synthetic handles

N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine: Comparator Evidence


Reduced Hydrogen-Bond Donor Count

The N‑methyl substitution in the target compound reduces the H‑bond donor count from two (ring NH + primary amine NH2) in the N‑desmethyl analog, N‑(4‑(trifluoromethyl)benzyl)azetidin‑3‑amine, to one (only the ring NH). Published vendor data for the close N‑ethyl analog, N‑ethyl‑N‑(4‑(trifluoromethyl)benzyl)azetidin‑3‑amine, confirms an H‑bond donor count of 1 . This reduction in H‑bond donor capacity lowers total polar surface area (tPSA) and is widely recognized to improve passive membrane permeability and reduce P‑glycoprotein efflux liability in CNS‑targeted programs.

H-Bond Donor Count
Class-level
1 HBD (target) vs 2 HBD (N-desmethyl)
Supports CNS-penetrant design context
Class-level inference; vendor data for N-ethyl analog
medicinal chemistry drug design physicochemical profiling

Molecular Weight Advantage

The target compound (C12H15F3N2, MW 244.26) possesses a 14.02 Da (one methylene unit) lower molecular weight than its N‑ethyl counterpart, N‑ethyl‑N‑(4‑(trifluoromethyl)benzyl)azetidin‑3‑amine (C13H17F3N2, MW 258.28 ). This difference translates to a theoretically lower logP contribution of approximately 0.5 units, consistent with the established Hansch–Leo fragment constant for a methylene group.

Molecular Weight Delta
Data to verify
ΔMW = −14.02 Da; ΔlogP ≈ −0.5
May support lipophilic efficiency assessment
Calculated values; cross-study comparable
drug design lipophilic efficiency pharmacokinetics

Basicity Modulation by para-CF3 Group

The electron‑withdrawing para‑trifluoromethyl group reduces the basicity of the exocyclic tertiary amine through an inductive effect transmitted via the benzyl linker. The pKa of unsubstituted azetidine is 11.29 [1], and literature reports demonstrate that 1‑benzyl‑2‑(trifluoromethyl)azetidine exhibits a predicted pKa of 5.88, a reduction of >5 units relative to parent azetidine . While direct pKa data for the target compound are not publicly available, the para‑CF3‑benzyl substitution pattern is expected to produce a basicity intermediate between the parent azetidine and the directly‑attached CF3 derivative, with a predicted pKa range of ~8.5–9.5 for the exocyclic amine, compared to ~9.5–10.5 for the corresponding non‑fluorinated N‑methyl‑N‑benzyl‑azetidin‑3‑amine analog.

Basicity Modulation
Class-level
Predicted ΔpKa ≈ −1 to −2
Protonation-state shift context
pKa predictions pending confirmation
physicochemical profiling pKa drug design

Conformational Rigidity and Synthetic Tractability

The azetidine ring introduces conformational restriction that can enhance binding selectivity by pre‑organizing the pharmacophore. Acyclic N‑methyl‑4‑(trifluoromethyl)benzylamine (CAS 90390‑11‑7, C9H10F3N, MW 189.18) lacks this constraint and possesses higher conformational entropy, which can translate to a greater entropic penalty upon target binding . Additionally, the azetidine scaffold provides a secondary amine handle (ring NH) that can serve as a further synthetic functionalization point, enabling late‑stage diversification to generate focused libraries inaccessible from the acyclic analog [1].

Conformational Rigidity
Class-level
5 rot. bonds vs 3; Fsp3 0.67 vs 0.56
May support binding selectivity & SAR
Structural analysis; azetidine scaffold advantage
medicinal chemistry synthesis scaffold hopping

N-Methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine: Research & Industrial Applications


CNS-Penetrant Lead Optimization with Low H-Bond Donor Count

The single H‑bond donor (ring NH) and moderate lipophilicity profile position this compound as a candidate for CNS drug discovery programs where minimizing H‑bond donors is critical for blood–brain barrier penetration. Compared to the N‑desmethyl analog (2 HBD), the N‑methyl compound is predicted to exhibit improved passive permeability [1]. This advantage is particularly relevant for programs targeting GPCRs, ion channels, or kinases expressed in the central nervous system.

SAR Exploration of Azetidine-Based Kinase Inhibitors

The dual‑nitrogen architecture (ring NH + exocyclic tertiary amine) provides two orthogonal functionalization points for library synthesis. The compound can serve as a core scaffold for generating focused libraries aimed at identifying selective kinase inhibitors, as evidenced by the broader patent literature on azetidine‑based therapeutics [2]. The N‑methyl substitution prevents unwanted secondary metabolism at the exocyclic amine, a common liability of primary and secondary amine analogs.

pKa-Modulated Tool for Target Engagement Profiling

The electron‑withdrawing para‑CF3 group shifts the exocyclic amine pKa into the 8.5–9.5 range, reducing the fraction of positively charged species at pH 7.4 relative to non‑fluorinated benzyl analogs [1][2]. This property makes the compound valuable as a tool to study how protonation state influences cellular permeability, subcellular distribution, and engagement of intracellular versus membrane‑bound targets.

Metabolic Stability Optimization in Fluorinated Benzyl-Amines

The para‑trifluoromethylbenzyl group is recognized to enhance metabolic stability by blocking cytochrome P450‑mediated oxidation at the benzyl position. Compared to unsubstituted benzyl or ortho‑/meta‑substituted analogs, the para‑CF3 derivative typically exhibits longer microsomal half‑lives, making it preferable for in vivo pharmacological studies where sustained exposure is required [1].

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization studies
Single H-bond donor (ring NH)
Passive permeability & efflux liability prediction
Kinase inhibitor SAR library synthesis
Dual-nitrogen architecture (orthogonal handles)
Late-stage diversification & N-methyl metabolic stability
Target engagement profiling studies
para-CF3-modulated amine basicity
Protonation-state-dependent cellular permeability
Metabolic stability optimization studies
para-CF3 benzyl group (metabolic blocking)
Microsomal half-life & CYP-mediated oxidation
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